molecular formula C21H24ClN3O2S B2502668 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide CAS No. 897832-56-3

2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide

Cat. No. B2502668
CAS RN: 897832-56-3
M. Wt: 417.95
InChI Key: SVQXZQZKOOCAQA-UHFFFAOYSA-N
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Description

The compound "2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide" is a novel molecule that is likely to possess interesting chemical and biological properties due to its complex structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related thiophene-containing compounds involves a multi-step reaction process, as seen in the synthesis of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. This process includes the reaction of malononitrile with carbon disulfide in the presence of potassium carbonate under reflux in DMF, followed by a reaction with chloroacetone and subsequent cyclization . This method suggests that the synthesis of our target compound might also involve a series of reactions including nucleophilic substitution, condensation, and cyclization steps.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, which provides detailed information about the geometry of the molecule. For instance, the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge . This indicates that the target compound may also exhibit a complex three-dimensional structure with specific intramolecular interactions that stabilize its conformation.

Chemical Reactions Analysis

Although the specific chemical reactions of the target compound are not detailed in the provided papers, the analysis of similar compounds can shed light on potential reactivity. For example, the presence of amino groups and the sulfanyl moiety in the related compounds suggests that they may participate in various chemical reactions, such as nucleophilic attacks or the formation of hydrogen bonds . These functional groups could influence the reactivity of the target compound in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar molecules. The use of spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as elemental analysis, are crucial for characterizing these compounds . Additionally, computational methods like DFT and TD-DFT can predict geometric parameters, intramolecular charge transfer interactions, and electronic spectra, which are likely to be relevant for the target compound as well . The cytotoxicity assay of a related compound, which was found to be nontoxic against certain cell lines, suggests that the target compound could also be evaluated for its biological activity .

Scientific Research Applications

Synthetic Chemistry Applications

The compound is related to a class of chemicals involved in the synthesis of various derivatives with potential biological activities. For example, N-substituted derivatives of similar compounds have been synthesized and evaluated for their antibacterial and anti-enzymatic potentials (K. Nafeesa et al., 2017). This suggests that 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide could be a precursor or an intermediate in the synthesis of compounds with similar bioactivities.

Pharmacological Evaluation

Compounds structurally related to 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide have been evaluated for their pharmacological properties. For instance, derivatives of similar compounds have shown potential antibacterial activity and moderate inhibitors of enzymes like α-chymotrypsin (S. Z. Siddiqui et al., 2014). This suggests possible pharmacological applications of the compound , particularly in the development of new antibacterial agents.

Molecular Docking and Cytotoxicity Studies

Molecular docking and cytotoxicity studies on derivatives of compounds similar to 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide indicate their potential in drug discovery. For instance, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and showed tremendous antibacterial activity and moderate anti-enzymatic potential (S. Z. Siddiqui et al., 2014). This suggests that 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide could be explored for its potential in interacting with biological targets of interest.

properties

IUPAC Name

2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-12-18(13(2)26)19(14-6-8-15(22)9-7-14)16(10-23)20(24-12)28-11-17(27)25-21(3,4)5/h6-9,19,24H,11H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQXZQZKOOCAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC(C)(C)C)C#N)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide

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